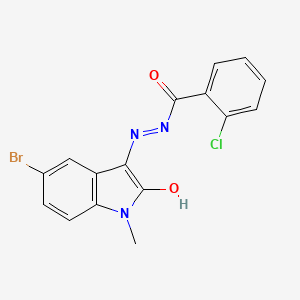![molecular formula C14H28N2O2 B6104588 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE belongs to the class of compounds known as piperazine derivatives, which have been shown to have a wide range of biological activities, including antiviral, antibacterial, and antitumor properties.
作用機序
The mechanism of action of 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol involves its ability to bind to GPCRs and modulate their activity. Specifically, this compound has been shown to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, this compound can modulate its activity and potentially lead to the development of new treatments for mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as a partial agonist of the 5-HT1A receptor, this compound has also been shown to modulate the activity of other GPCRs, including the dopamine D2 receptor and the adrenergic α2 receptor. These effects suggest that this compound may have potential applications in the treatment of a wide range of neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its high affinity for GPCRs. This makes it a valuable tool for studying the structure and function of these proteins. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of new treatments for mood disorders based on the activity of this compound as a partial agonist of the 5-HT1A receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other neurological and psychiatric disorders. Finally, there is a need for further studies to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
合成法
The synthesis of 2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 3-methylcyclopentylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with piperazine to form this compound. The overall yield of this synthesis method is approximately 60-70%.
科学的研究の応用
2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a critical role in many physiological processes, including vision, taste, smell, and hormone regulation. This compound has been shown to bind to GPCRs with high affinity, making it a valuable tool for studying the structure and function of these proteins.
特性
IUPAC Name |
2-[2-[4-(3-methylcyclopentyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13-2-3-14(12-13)16-6-4-15(5-7-16)8-10-18-11-9-17/h13-14,17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIECWWFQJMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6104511.png)
![1-(3-phenylpropyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6104515.png)
![2-{1-cyclohexyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104519.png)
![8-hydroxy-7-(4-methoxybenzyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6104534.png)
![1-[1-({1-[6-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B6104550.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6104557.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6104569.png)
![2-(benzylthio)[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B6104573.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6104592.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6104597.png)